

Predicted biological activities of imidazole-containing compounds

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Compound of Interest

Compound Name: *1H-imidazol-2-ylmethanol*
Hydrochloride

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An In-depth Technical Guide on the Predicted Biological Activities of Imidazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a crucial pharmacophore in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.^{[1][2]} Its presence in numerous clinically used drugs underscores its therapeutic potential across a wide range of diseases.^{[3][4]} This technical guide provides a comprehensive overview of the predicted and experimentally validated biological activities of imidazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.^{[1][5]} Their mechanisms of action are diverse and include the inhibition of crucial enzymes, disruption of cellular structures, and modulation of key signaling pathways.^{[5][6]}

Mechanisms of Anticancer Action

Enzyme Inhibition: A primary strategy in cancer therapy is the inhibition of enzymes vital for cancer cell proliferation and survival. Imidazole-containing compounds have been shown to inhibit several key enzymes:

- **Kinase Inhibition:** Many imidazole derivatives target tyrosine kinases and serine-threonine kinases, which are critical components of cancer signaling pathways.^[1] For instance, some derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.^{[7][8]}
- **Topoisomerase Inhibition:** These compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerases, the enzymes responsible for managing DNA topology. Some imidazole analogs have shown potent inhibitory activity against both topoisomerase I and II.^[9]
- **Histone Deacetylase (HDAC) Inhibition:** Imidazole derivatives have been explored as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells.^[5]
- **Farnesyltransferase Inhibition:** Farnesyltransferase inhibitors (FTIs) represent a promising class of anticancer agents, and quantitative structure-activity relationship (QSAR) studies have been conducted on imidazole-containing FTIs to predict their activity.^[10]

Disruption of Microtubules: Several imidazole-based compounds have been found to inhibit tubulin polymerization, a process essential for mitotic spindle formation and cell division.^[9] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.^[9]

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death in cancer cells through various mechanisms, including the increased production of reactive oxygen species (ROS).^[1]

Quantitative Data on Anticancer Activity

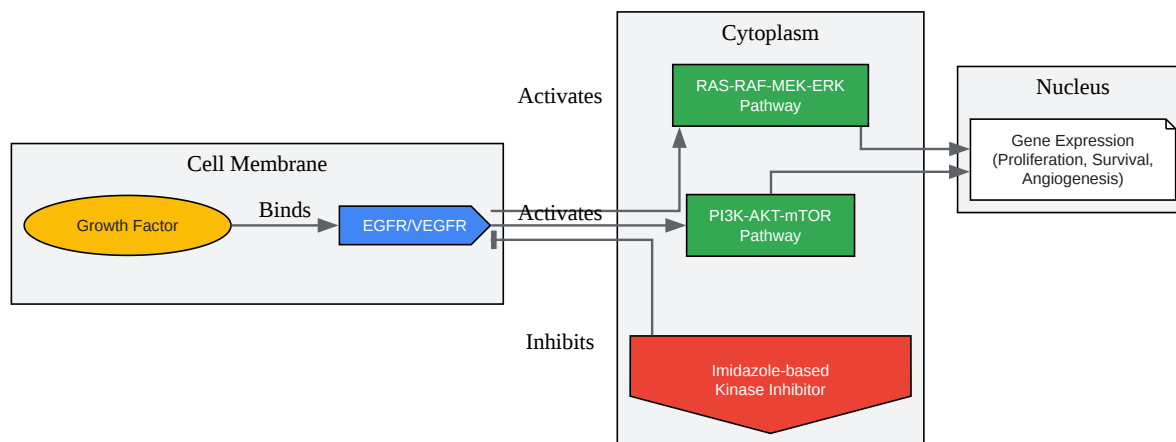
The anticancer efficacy of various imidazole derivatives has been quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Compound/Derivative Class	Cancer Cell Line	IC50 (μM)	Target/Mechanism	Reference
Imidazole-1,2,4-oxadiazole hybrid (Derivative 1)	MCF-7 (Breast)	3.02	Antiproliferative	[11]
Imidazole-containing aromatic amide (Derivative 16)	K-562 (Leukemia)	5.66	BCR-ABL Tyrosine Kinase Inhibitor	[11]
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22)	NUGC-3 (Gastric)	0.05	Tubulin Polymerization Inhibitor	[9]
2-phenyl benzimidazole derivatives (Compounds 35 & 36)	MCF-7 (Breast)	3.37 and 6.30	VEGFR-2 Inhibitor	[7]
Purine derivatives (Compounds 46 & 48)	MDA-MB-231 (Breast)	1.22 and 2.29	EGFR-directed	[7]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13)	SW480 (Colorectal)	0.02742	Tubulin Polymerization Inhibitor, DNA Damage	[7]

5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13)	HCT116 (Colorectal)	0.02312	Tubulin Polymerization Inhibitor, DNA Damage	[7]
4-(1H-imidazol-5-yl)pyridin-2-amine derivatives (Compounds 14h & 16e)	NCI 60 Cell Lines (Mean)	2.4 and 3.6	BRAF V600E Inhibitor	[12]
Novel Imidazole Derivatives (Compounds 5b & 5g)	H1975 (Lung)	5.22 and 6.34	EGFR Inhibitor	[8]
Imidazolthiazepine hybrid (Compound 58)	HepG2 (Hepatocellular)	8.06	Antiproliferative	[11]
Imidazolthiazepine hybrid (Compound 58)	MCF-7 (Breast)	5.52	Antiproliferative	[11]

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway targeted by imidazole-based kinase inhibitors.



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Caption: Imidazole-based kinase inhibitors block signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial Activity

Imidazole derivatives are well-established as potent antimicrobial agents, with several compounds used clinically, particularly as antifungals.^{[13][14]}

Antifungal Activity

The primary mechanism of antifungal action for most imidazole derivatives is the inhibition of ergosterol biosynthesis.^{[15][16]} Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death.^{[15][16]} Specifically, these compounds inhibit the enzyme lanosterol 14 α -demethylase.^[13] Some imidazole derivatives may also induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect.^[17]

Antibacterial Activity

While less studied than their antifungal properties, imidazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13][18] Mechanisms of action include the disruption of the bacterial cell wall and membrane, as well as interference with DNA replication and protein synthesis.[14] The lipophilicity of imidazole derivatives often plays a crucial role in their antibacterial efficacy.[19]

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of imidazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC).

Compound/Derivative Class	Microorganism	MIC (µg/mL)	Activity	Reference
Imidazole derivatives (HL1 and HL2)	Staphylococcus aureus (ATCC 29213)	Varies (2.44-5000)	Antibacterial	[18]
Imidazole derivatives (HL1 and HL2)	MRSA (ATCC 43300)	Varies (2.44-5000)	Antibacterial	[18]
Imidazole derivatives (HL1 and HL2)	Escherichia coli (ATCC 25922)	Varies (2.44-5000)	Antibacterial	[18]
Imidazole derivatives (HL1 and HL2)	Pseudomonas aeruginosa (ATCC 1744)	Varies (2.44-5000)	Antibacterial	[18]
Imidazole derivatives (HL1 and HL2)	Acinetobacter baumannii (ATCC 747)	Varies (2.44-5000)	Antibacterial	[18]
Imidazolium salts (1a-1b and 3a-3b)	Bacillus subtilis	≤16 (MBC)	Antibacterial	[19]
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h)	Fungal strains	Not specified	Antifungal	[20]
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l)	Fungal strains	Not specified	Antifungal	[20]

Antiviral Activity

The broad biological activity of imidazoles extends to antiviral applications.[2] Derivatives have been synthesized and screened for activity against a range of RNA and DNA viruses, including Dengue virus, Yellow Fever virus, and coronaviruses.[21][22] Some imidazole analogs have shown potential as inhibitors of the SARS-CoV-2 main protease.[23]

Compound/Derivative Class	Virus	EC50 (μM)	Reference
2-phenylbenzimidazole analog (36a)	Vaccinia virus (VV)	0.1	[21]
2-phenylbenzimidazole analogs (36b, 36c, 36d)	Bovine viral diarrhea virus (BVDV)	1.5, 0.8, 1.0	[21]
Imidazole 4,5-dicarboxamide derivative (8b)	Yellow Fever virus (YFV)	1.85	[22]
Imidazole 4,5-dicarboxamide derivative (8c)	Dengue virus (DENV)	1.93	[22]

Anti-inflammatory Activity

Imidazole-containing compounds have emerged as promising candidates for the development of novel anti-inflammatory agents.[24] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

- **COX Inhibition:** Some imidazole derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[25]

- **Inhibition of Neutrophil Activity:** Certain imidazole alkaloids can inhibit neutrophil degranulation and the generation of reactive oxygen species, key events in the inflammatory response.[\[25\]](#)

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been evaluated in various in vitro and in vivo models.

Compound/Derivative Class	Assay/Model	Activity	Reference
Di- and tri-substituted imidazoles	Carrageenan-induced rat paw edema	49.58-58.02% edema inhibition	[26]
Imidazole derivative (I30)	In vitro COX-2 inhibition	78.68% inhibition	[25]
Imidazole derivative (I38)	Human erythrocyte membrane stabilization	IC50 of 44 μ M	[26]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of imidazole-containing compounds.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the imidazole derivatives for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Compound Preparation:** Serial twofold dilutions of the imidazole compounds are prepared in a liquid growth medium in 96-well microtiter plates.
- **Inoculum Preparation:** A standardized suspension of the test microorganism is prepared.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel imidazole derivatives.



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Caption: A typical workflow for the discovery and evaluation of bioactive imidazole compounds.

Conclusion

The imidazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of potent biological activities.[2][4] The continued exploration of novel imidazole-containing compounds, guided by computational predictions and robust biological evaluations, holds significant promise for the development of new and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding of the current landscape of imidazole research and serves as a resource for professionals in the field of drug discovery and development.

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